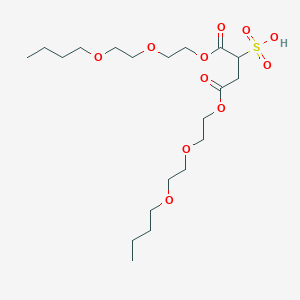
12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid: is a complex organic compound characterized by its unique structure, which includes multiple oxygen atoms and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include oxidation reactions, esterification, and sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques ensures the high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is studied for its potential role in cellular processes and its interactions with biomolecules.
Medicine: In medicine, it is investigated for its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: In industry, this compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound may also interact with enzymes and receptors, influencing biological processes at the molecular level.
Comparación Con Compuestos Similares
Docosahexaenoic acid: An omega-3 fatty acid with a similar structure but different functional groups.
Ursodeoxycholic acid: A bile acid with therapeutic applications.
Prostaglandins: A group of lipid compounds with similar structural features.
Uniqueness: 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid is unique due to its specific combination of oxygen atoms and a sulfonic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
503475-19-2 |
|---|---|
Fórmula molecular |
C20H38O11S |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
1,4-bis[2-(2-butoxyethoxy)ethoxy]-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O11S/c1-3-5-7-26-9-11-28-13-15-30-19(21)17-18(32(23,24)25)20(22)31-16-14-29-12-10-27-8-6-4-2/h18H,3-17H2,1-2H3,(H,23,24,25) |
Clave InChI |
IDKUTAMWJDXUSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOC(=O)CC(C(=O)OCCOCCOCCCC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
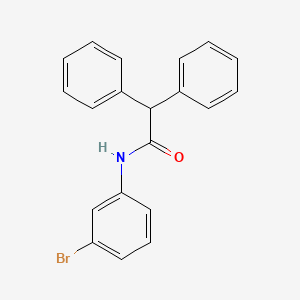
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
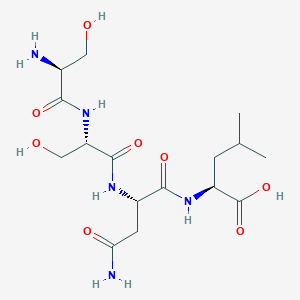
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)


![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
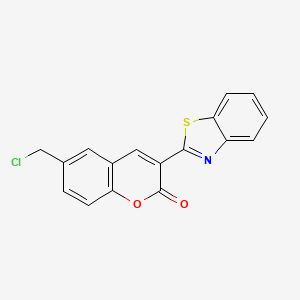
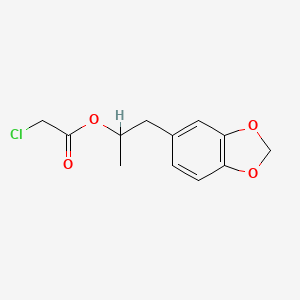
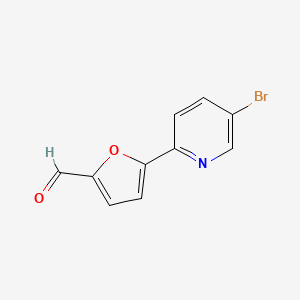
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
